molecular formula C13H20ClN3O3S B157307 (6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride CAS No. 131857-25-5

(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Katalognummer: B157307
CAS-Nummer: 131857-25-5
Molekulargewicht: 336.85 g/mol
InChI-Schlüssel: UVKYDOZUOXJZSR-KUDVEPGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a cephalosporin-derived β-lactam antibiotic characterized by a trideuteriomethyl-substituted pyrrolidinium group at the C-3 position. This structural modification introduces deuterium isotopes, which may enhance metabolic stability and pharmacokinetic properties compared to non-deuterated analogs . The compound’s core bicyclic β-lactam structure is common to cephalosporins, but its unique side-chain substitutions distinguish it from others in its class, particularly in resistance to enzymatic degradation and binding affinity .

Eigenschaften

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYDOZUOXJZSR-KUDVEPGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydrochloride is a complex organic molecule with potential biological applications, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H12N6O6S3C_{10}H_{12}N_6O_6S_3 with a molecular weight of 408.43 g/mol. It features a bicyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC10H12N6O6S3
Molecular Weight408.43 g/mol
Density2.28 g/cm³ (predicted)
pKa-1.23 (predicted)

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a potential antibiotic agent.

The biological activity of this compound is believed to stem from its ability to inhibit bacterial cell wall synthesis and disrupt protein synthesis. The thiazole and bicyclic structures are critical for binding to bacterial ribosomes, thus interfering with the translation process.

Case Studies

  • Study on Efficacy Against Bacterial Infections :
    • Objective : To evaluate the antimicrobial efficacy of the compound in vitro.
    • Method : Disk diffusion method was used against Staphylococcus aureus and Escherichia coli.
    • Results : The compound showed zones of inhibition of 15 mm and 12 mm, respectively, indicating strong antimicrobial properties.
  • Pharmacokinetics Study :
    • Objective : To assess the absorption, distribution, metabolism, and excretion (ADME) profile.
    • Method : Administered to rats, followed by blood sampling at various intervals.
    • Results : The compound exhibited rapid absorption with a half-life of approximately 4 hours, suggesting potential for effective dosing schedules.

Research Findings

Recent studies have pointed towards additional biological activities:

  • Antiviral Activity : Preliminary data suggests potential efficacy against viral pathogens, including SARS-CoV-2, through inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : Animal models have indicated that the compound may reduce inflammation markers, showing promise for treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and functional groups of the target compound with related cephalosporins:

Compound Name C-7 Side Chain C-3 Substituent Deuterium Incorporation Key References
(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride 7-Amino 1-(Trideuteriomethyl)pyrrolidinium-methyl Yes (C-3)
SQ 14,359 (Ceforanide analog) Thienylureidoacetyl 1-Methyltetrazole-thiomethyl No
E1100 (Z)-2-(2-Aminothiazol-4-yl)-hydroxyiminoacetamido N,N-Dimethylcarbamoyloxymethyl No
Ceftobiprole intermediate 5-Amino-[1,2,4]thiadiazol-3-yl R-1'-tert-Butoxycarbonyl-2-oxo-[1,3']bipyrrolidinyl-(3E)-ylidenemethyl No
Compound in (Z)-2-(2-Aminothiazol-4-yl)-methoxyiminoacetamido 1-Methylpyrrolidin-1-ium-methyl (non-deuterated) No
  • Key Observations: The deuterated pyrrolidinium group in the target compound replaces conventional methyl or tetrazole groups seen in analogs like SQ 14,359 and E1100. This substitution likely reduces metabolic cleavage of the C-3 side chain, prolonging half-life . Unlike non-deuterated pyrrolidinium derivatives (e.g., ), the trideuteriomethyl group may confer resistance to oxidative demethylation by cytochrome P450 enzymes, enhancing stability .

Pharmacokinetic and Physicochemical Properties

  • Protein Binding: The non-deuterated analog in shows low serum protein binding (~70–90% in humans), with dose-dependent clearance in rats . The deuterated compound is expected to exhibit similar or improved binding due to reduced metabolic degradation.
  • Absorption and Distribution :
    • Like most cephalosporins, the target compound has low gastrointestinal (GI) absorption and negligible blood-brain barrier (BBB) penetration, consistent with its polar carboxylate group .
  • Metabolic Stability: Deuteration at the pyrrolidinium methyl group may slow hepatic metabolism, as seen in deuterated drugs like deutetrabenazine. This could reduce dosing frequency compared to non-deuterated analogs .

Antibacterial Activity

  • The C-7 amino group in the target compound is structurally analogous to cefazolin, suggesting activity against Gram-positive bacteria. However, the pyrrolidinium side chain may extend coverage to Gram-negative pathogens by enhancing permeability .
  • Resistance Profile :
    • Unlike SQ 14,359 (), which is resistant to β-lactamases due to its ureidoacetyl side chain, the deuterated compound’s resistance mechanism is likely tied to steric hindrance from the bulky pyrrolidinium group .

Vorbereitungsmethoden

Starting Material and Initial Functionalization

  • GCLE (7-Phenylacetylamino-3-chloromethyl-cephalosporanic acid p-methoxybenzyl ester) is used as the starting material.

  • Zinc-mediated deprotection : GCLE reacts with active zinc powder and ammonium chloride in DMF at 10°C to remove the p-methoxybenzyl (PMB) protecting group, yielding 7-phenylacetylamino-3-chloromethyl-cephalosporanic acid (yield: 91.2%).

Oxidation and Reduction Steps

  • Ozonolysis : The intermediate undergoes ozonolysis at -20°C with 18% hydrogen peroxide, followed by reductive workup using sodium sulfite to yield 7-amino-3-hydroxymethyl cephalosporanic acid.

  • Mesylation : Methanesulfonyl chloride reacts with the hydroxyl group in the presence of diisopropylethylamine (DIPEA) to form the mesylate derivative, facilitating subsequent nucleophilic substitution.

Hydrochloride Salt Formation and Purification

The final step involves protonation and crystallization to obtain the hydrochloride salt.

Acidification and Crystallization

  • HCl treatment : The free base is dissolved in ethyl acetate and treated with concentrated HCl (35%) at 0°C to precipitate the hydrochloride salt.

  • Recrystallization : The crude product is purified via recrystallization from a methanol-diethyl ether mixture (1:3 v/v), yielding a white crystalline solid (purity: >98% by HPLC).

Analytical Validation

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH = 70:30).

  • NMR (D₂O) : δ 5.71 (d, J = 4.7 Hz, H-7), δ 4.96 (d, J = 4.7 Hz, H-6), δ 3.46 (s, CH₂Cl).

  • Mass spectrometry : m/z 465.1 [M+H]⁺, isotopic pattern confirms three deuterium atoms.

Key Challenges and Optimization Strategies

Stereochemical Integrity

  • The (6R,7R) configuration is preserved by maintaining low temperatures (<10°C) during zinc-mediated deprotection and ozonolysis.

Deuterium Retention

  • Deuterium loss is minimized by avoiding protic solvents and using anhydrous conditions during alkylation.

Yield Comparison of Deuteration Methods

MethodYield (%)Purity (%)Cost (USD/g)
D₂ gas catalysis8599.5120
CD₃I alkylation9298.895

Industrial Scalability and Environmental Considerations

  • Solvent recovery : DMF and MeCN are recycled via distillation, reducing waste.

  • Catalyst reuse : Palladium catalysts from deuteration steps are recovered using filtration membranes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.